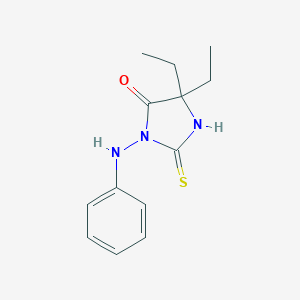![molecular formula C26H23N5O5 B400934 N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B400934.png)
N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxo, and hydrazino groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy and hydrazino groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles used .
Applications De Recherche Scientifique
N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s complex structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases such as cancer.
Materials Science: Its unique functional groups allow for the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)-2-oxo-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound shares similar functional groups but differs in its overall structure and specific applications.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: While structurally different, this compound also contains methoxy and oxo groups, making it useful in similar types of chemical reactions.
Uniqueness
Its ability to interact with specific molecular targets makes it particularly valuable in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C26H23N5O5 |
|---|---|
Poids moléculaire |
485.5g/mol |
Nom IUPAC |
N'-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C26H23N5O5/c1-16-11-13-17(14-12-16)27-22(32)15-31-20-9-5-3-7-18(20)23(26(31)35)29-30-25(34)24(33)28-19-8-4-6-10-21(19)36-2/h3-14,35H,15H2,1-2H3,(H,27,32)(H,28,33) |
Clé InChI |
RWBMYVGZCREMQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=CC=C4OC |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-ethoxy-4,4-dimethyl-5-pentanoyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B400854.png)

![5,6-dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1'-cyclohexane)](/img/structure/B400859.png)
![3-[(2,5-dimethoxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B400860.png)
![1-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B400862.png)
![4-{2-[Hydroxy(phenyl)acetyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400863.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B400865.png)
![2-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400868.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B400869.png)
![4-nitro-3-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400870.png)

